molecular formula C19H14N4OS B2654813 1-(biphenyl-4-yl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)ethanone CAS No. 732271-57-7

1-(biphenyl-4-yl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)ethanone

Cat. No.: B2654813
CAS No.: 732271-57-7
M. Wt: 346.41
InChI Key: ATNIDAMKQOYDNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(biphenyl-4-yl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)ethanone is a compound that has garnered significant interest in the field of medicinal chemistry. This compound features a biphenyl group and a pyrazolo[3,4-d]pyrimidine moiety, which are known for their biological activities. The pyrazolo[3,4-d]pyrimidine scaffold, in particular, is recognized for its role in the development of kinase inhibitors, which are crucial in the treatment of various diseases, including cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(biphenyl-4-yl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)ethanone typically involves the formation of the pyrazolo[3,4-d]pyrimidine core followed by the introduction of the biphenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-d]pyrimidine ring. Subsequent reactions introduce the biphenyl group and the ethanone moiety .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

1-(biphenyl-4-yl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

1-(biphenyl-4-yl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(biphenyl-4-yl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)ethanone involves its interaction with specific molecular targets, such as kinases. The pyrazolo[3,4-d]pyrimidine moiety mimics the adenine ring of ATP, allowing the compound to bind to the ATP-binding site of kinases. This binding inhibits the kinase activity, which is crucial for the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5-yl)urea derivatives
  • 3-(4-phenoxyphenyl)-1-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Uniqueness

1-(biphenyl-4-yl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)ethanone is unique due to its specific combination of the biphenyl and pyrazolo[3,4-d]pyrimidine moieties, which confer distinct biological activities. This combination allows for targeted inhibition of specific kinases, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

1-(4-phenylphenyl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4OS/c24-17(11-25-19-16-10-22-23-18(16)20-12-21-19)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-10,12H,11H2,(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNIDAMKQOYDNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CSC3=NC=NC4=C3C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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